

Introduction: The Analytical Imperative for (4-Chlorophenyl)(morpholino)methanone

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Compound of Interest

Compound Name:	(4-Chlorophenyl) (morpholino)methanone
Cat. No.:	B091582

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(4-Chlorophenyl)(morpholino)methanone is a substituted benzamide derivative that serves as a crucial building block in the synthesis of various biologically active compounds. Its structural integrity, purity, and impurity profile are paramount to the success of subsequent synthetic steps and the safety and efficacy of any resulting active pharmaceutical ingredient (API). A multi-faceted analytical approach is therefore not just recommended but essential for its complete characterization.

This guide details a suite of robust analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method provides a unique and complementary piece of the puzzle, from quantifying purity and detecting trace impurities to confirming the molecule's precise structural architecture. The protocols herein are designed to be self-validating, grounded in established scientific principles to ensure trustworthy and reproducible results.

Chromatographic Purity and Separation: HPLC & GC-MS

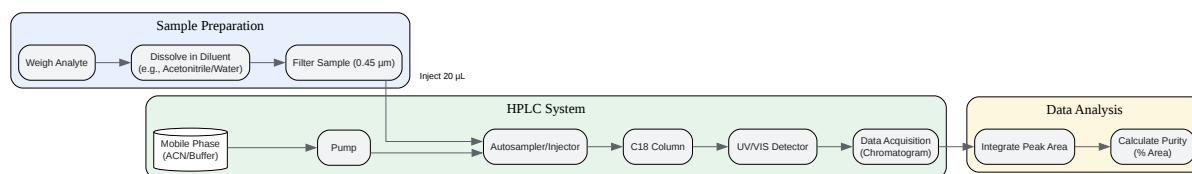
Chromatographic techniques are the cornerstone of purity assessment, separating the target analyte from starting materials, by-products, and degradants. The choice between HPLC and GC-MS depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the premier method for analyzing non-volatile and thermally sensitive compounds like **(4-Chlorophenyl)(morpholino)methanone**. A reversed-phase (RP-HPLC) method is particularly effective, separating compounds based on their hydrophobicity. The non-polar stationary phase (typically C18) retains the analyte, which is then eluted by a polar mobile phase.

Causality in Method Design:

- **Stationary Phase:** A C18 column is selected for its strong hydrophobic retention of the aromatic chlorophenyl group.
- **Mobile Phase:** A gradient of acetonitrile and water allows for the efficient elution of the main compound while also separating potentially more or less polar impurities. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times and peak shapes. [\[1\]](#)[\[2\]](#)
- **Detection:** The presence of the chlorophenyl aromatic ring provides a strong chromophore, making UV detection at a wavelength around 225-240 nm highly sensitive and specific. [\[1\]](#)[\[3\]](#)



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Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.

Experimental Protocol: RP-HPLC

- Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (Solvent A) and 0.02 M potassium dihydrogen phosphate buffer adjusted to pH 3.0 with phosphoric acid (Solvent B).^[1]
- Standard Preparation: Accurately weigh 10 mg of **(4-Chlorophenyl)
(morpholino)methanone** reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of Acetonitrile and water to create a 100 µg/mL stock solution.
- Sample Preparation: Prepare the sample to be analyzed at a similar concentration using the same diluent. Filter both standard and sample solutions through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below.
- Analysis: Inject the standard solution to establish the retention time and peak area. Subsequently, inject the sample solution. Calculate the purity by the area percent method.

Table 1: HPLC Method Parameters

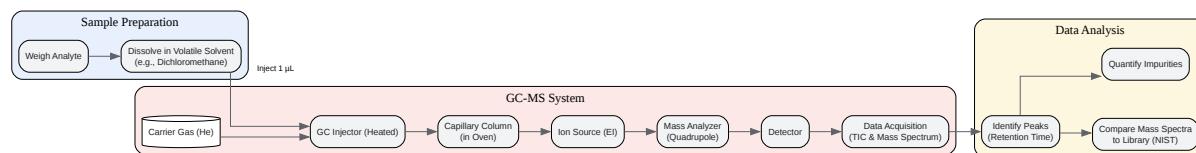
Parameter	Value
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	A: Acetonitrile; B: Phosphate Buffer (pH 3.0)
Gradient	Isocratic 50:50 (A:B) or a suitable gradient
Flow Rate	1.0 mL/min ^[1]
Column Temperature	30 °C ^[1]
Injection Volume	20 µL
Detector Wavelength	225 nm ^[1]
Run Time	20 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.^[4] It offers exceptional sensitivity and specificity, making it ideal for detecting trace impurities that might be missed by other methods. The analyte must be thermally stable to prevent degradation in the heated injector and column.

Causality in Method Design:

- Column: A non-polar HP-5MS (or equivalent) column is used, which separates compounds primarily based on their boiling points.
- Ionization: Electron Ionization (EI) is the standard method, providing reproducible fragmentation patterns that act as a "fingerprint" for the molecule, allowing for library matching and structural confirmation.
- Temperature Program: A temperature ramp is employed to first elute highly volatile impurities at lower temperatures, followed by the target analyte as the temperature increases, ensuring good separation.



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Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Workflow.

Experimental Protocol: GC-MS

- Standard Preparation: Prepare a stock solution of **(4-Chlorophenyl)(morpholino)methanone** at 1 mg/mL in a suitable volatile solvent like dichloromethane or ethyl acetate.[\[4\]](#)
- Sample Preparation: Dissolve the sample to be analyzed in the same solvent to a concentration of approximately 1 mg/mL.
- GC-MS Conditions: Set up the instrument according to the parameters in the table below.
- Analysis: Inject the sample. The resulting Total Ion Chromatogram (TIC) will show peaks corresponding to different components.
- Identification: Obtain the mass spectrum for each peak. Confirm the identity of the main peak by comparing its fragmentation pattern with a reference spectrum. Identify impurities by searching their mass spectra against a commercial library (e.g., NIST).

Table 2: GC-MS Method Parameters

Parameter	Value
Column	HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness [5]
Carrier Gas	Helium at 1.0 mL/min
Injector Temperature	250 °C
Injection Mode	Split (e.g., 20:1)
Oven Program	150 °C (hold 1 min), ramp to 300 °C at 30 °C/min, hold 5 min [6]
Transfer Line Temp	280 °C [6]
Ion Source	Electron Ionization (EI) at 70 eV
Ion Source Temp	280 °C [6]
Mass Scan Range	40 - 450 amu

Spectroscopic Structural Elucidation: NMR & FTIR

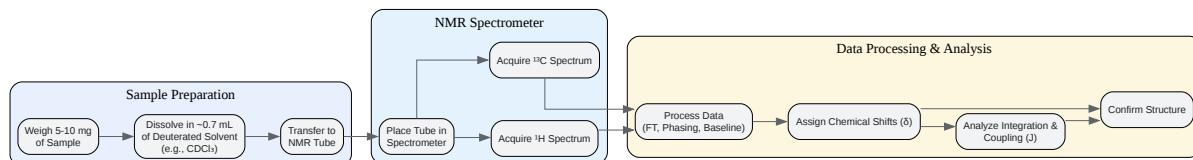
Spectroscopic methods provide direct evidence of the molecular structure by probing the interactions of the molecule with electromagnetic radiation. They are indispensable for confirming the identity of **(4-Chlorophenyl)(morpholino)methanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

NMR is the most powerful technique for unambiguous structural elucidation. ^1H NMR provides information on the number, environment, and connectivity of protons, while ^{13}C NMR details the carbon framework of the molecule.

Causality in Method Design:

- Solvent: Deuterated chloroform (CDCl_3) is a common choice as it dissolves the analyte well and its residual solvent peak does not interfere with key analyte signals.
- Spectrometer Frequency: A 400 MHz spectrometer provides sufficient resolution to distinguish between the different proton signals in the molecule.^[7]



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Caption: Nuclear Magnetic Resonance (NMR) Analysis Workflow.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer.
- Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).
- Spectral Interpretation: Calibrate the spectra using the TMS signal at 0 ppm. Assign the signals based on their chemical shift (δ), integration (for ^1H), and multiplicity. Compare the obtained data with established literature values.

Table 3: NMR Spectral Data for **(4-Chlorophenyl)(morpholino)methanone** in CDCl_3 ^[7]

Nucleus	Chemical Shift (δ , ppm)	Description
^1H NMR	7.45 – 7.32	(m, 4H) - Aromatic protons of the chlorophenyl ring
3.95 – 3.30	(m, 8H) - Protons of the morpholine ring	
^{13}C NMR	169.4	Carbonyl carbon (C=O)
136.0, 133.6	Aromatic quaternary carbons	
128.9, 128.7	Aromatic CH carbons	
66.8	Morpholine carbons adjacent to oxygen (-O-CH ₂)	
48.2, 42.7	Morpholine carbons adjacent to nitrogen (-N-CH ₂)	

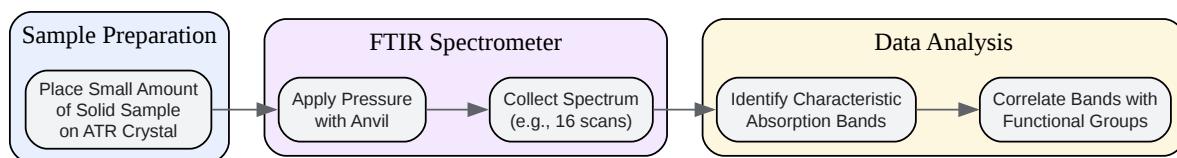
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation at

specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds.

Causality in Method Design:

- Technique: Attenuated Total Reflectance (ATR) is a modern FTIR technique that requires little to no sample preparation, making it fast and efficient. The sample is simply placed in contact with a crystal (e.g., diamond), and the IR spectrum is collected.[8]



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Caption: Fourier-Transform Infrared (FTIR) Spectroscopy Workflow.

Experimental Protocol: ATR-FTIR

- Background Scan: Ensure the ATR crystal is clean and perform a background scan to account for atmospheric CO₂ and H₂O.
- Sample Application: Place a small amount of the solid **(4-Chlorophenyl) (morpholino)methanone** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- Interpretation: Identify the key absorption bands in the spectrum and assign them to the corresponding functional groups by comparing their wavenumbers to correlation tables.

Table 4: Expected FTIR Absorption Bands for Key Functional Groups

Functional Group	Bond	Characteristic Absorption (cm ⁻¹)
Amide Carbonyl	C=O	1680 - 1630 (strong)
Aromatic Ring	C=C	1600 - 1450 (multiple, medium)
Ether (Morpholine)	C-O-C	1150 - 1085 (strong)
Amine (Tertiary)	C-N	1250 - 1020 (medium)
Aryl Halide	C-Cl	1090 - 820 (medium)

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